molecular formula C12H9F2NO2 B1532937 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1410157-39-9

1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1532937
CAS No.: 1410157-39-9
M. Wt: 237.2 g/mol
InChI Key: TXLBRFTUNYCRNE-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a 2,5-difluorophenylmethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 2,5-Difluorophenylmethyl Group: This step involves the alkylation of the pyrrole ring using a suitable 2,5-difluorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
  • 1-[(2,6-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
  • 1-[(3,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Comparison: Compared to its analogs, 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-3-4-10(14)8(6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLBRFTUNYCRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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